1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLKNWQYNFWNJB-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Elucidation of 1 Thia 6 Azaspiro 3.4 Octane 1,1 Dioxide
Chemical Transformations of the Spiro[3.4]octane System
The chemical behavior of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is dictated by the interplay of its two constituent heterocyclic rings. The inherent ring strain of the four-membered azetidine (B1206935) and thietane (B1214591) 1,1-dioxide rings makes them susceptible to various chemical transformations, including ring-opening and functionalization reactions.
Reactivity at the Azetidine Ring
The azetidine ring in the this compound system possesses a secondary amine, which is a key site for chemical modification. The nitrogen atom can readily undergo N-alkylation and N-acylation reactions, allowing for the introduction of a wide range of substituents. These reactions are crucial for the synthesis of derivatives with diverse properties and for their application as building blocks in medicinal chemistry. researchgate.net
Furthermore, the strained nature of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. This reactivity can be enhanced by activation of the nitrogen atom, for instance, through quaternization or by the introduction of an electron-withdrawing group. Under such conditions, various nucleophiles can attack one of the ring carbons, leading to the formation of linear amine derivatives. This ring-opening strategy provides a pathway to more complex molecular scaffolds.
Transformations Involving the Thietane 1,1-Dioxide Moiety
The thietane 1,1-dioxide moiety is characterized by the presence of a sulfone group, which significantly influences its reactivity. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, making them susceptible to deprotonation by a strong base. This property is central to one of the most important transformations of sulfones: the Ramberg-Bäcklund reaction. organic-chemistry.orgwikipedia.org
In the context of the this compound system, if a halogen is introduced at the α-position to the sulfone, treatment with a strong base can initiate the Ramberg-Bäcklund rearrangement. This reaction proceeds through the formation of an unstable episulfone intermediate, which then extrudes sulfur dioxide to yield an alkene. wikipedia.org This transformation offers a powerful method for the synthesis of novel unsaturated spirocyclic compounds.
Beyond the Ramberg-Bäcklund reaction, the thietane 1,1-dioxide ring can also undergo thermal decomposition with the extrusion of sulfur dioxide, leading to the formation of a cyclobutane (B1203170) ring. researchgate.net The stability of the thietane 1,1-dioxide ring is generally high, but it can undergo degradation under strongly basic conditions, often leading to elimination products. nih.gov
Investigating Rearrangement Reactions and Structural Diversification
The strained spirocyclic framework of this compound is a fertile ground for skeletal rearrangements, which can lead to significant structural diversification and the formation of novel heterocyclic systems.
One potential rearrangement pathway involves the expansion or contraction of one or both of the four-membered rings. For instance, under certain conditions, the thietane 1,1-dioxide ring could potentially rearrange to a more stable five- or six-membered sulfur-containing heterocycle. Similarly, the azetidine ring could undergo rearrangements, particularly if a carbocation is formed adjacent to the ring.
The Ramberg-Bäcklund reaction, as mentioned earlier, is a prime example of a rearrangement that leads to profound structural changes, converting the saturated thietane 1,1-dioxide ring into an unsaturated system with the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org The stereochemical outcome of this reaction can often be controlled by the choice of base and reaction conditions.
Furthermore, photochemical conditions can also induce rearrangements in strained ring systems. While specific studies on this compound are limited, related spirocyclic compounds have been shown to undergo photochemical rearrangements, suggesting that this could be a viable strategy for accessing novel molecular architectures from this scaffold.
Key Intermediates and Reaction Pathways
Understanding the transient species and reaction pathways involved in the transformations of this compound is crucial for predicting and controlling its reactivity.
Characterization of Transient Species (e.g., mesoionic compounds, ketenes)
While not extensively documented for this specific compound, the reactions of related sulfur and nitrogen-containing heterocycles can involve the formation of interesting transient species. For example, under certain oxidative or rearrangement conditions, it is conceivable that mesoionic compounds could be formed. Mesoionic compounds are five- or six-membered heterocyclic betaines with delocalized charges and are known for their unique reactivity, particularly in cycloaddition reactions.
Another potential transient species is ketene (B1206846). The thermal decomposition of sulfones, particularly those that can undergo a retro-cheletropic reaction, can lead to the formation of highly reactive ketenes. The extrusion of sulfur dioxide from a precursor derived from the thietane 1,1-dioxide ring could potentially generate a ketene intermediate, which could then be trapped by various nucleophiles to afford a range of carboxylic acid derivatives.
Detailed Mechanistic Studies of Spirocyclic Assembly and Functionalization
Detailed mechanistic studies, often aided by computational methods such as Density Functional Theory (DFT), can provide valuable insights into the transition states and energy barriers of these reactions. Such studies can help to rationalize observed selectivities and guide the design of more efficient synthetic routes and novel transformations. For example, computational analysis can be used to predict the most likely sites for nucleophilic or electrophilic attack on the spirocyclic system and to model the pathways of potential rearrangement reactions.
Below is a table summarizing some of the key chemical transformations and the types of intermediates that may be involved.
| Transformation | Ring Involved | Key Reagents/Conditions | Potential Intermediates | Resulting Products |
| N-Alkylation/N-Acylation | Azetidine | Alkyl halides, Acyl chlorides, Base | - | N-Substituted derivatives |
| Nucleophilic Ring-Opening | Azetidine | Nucleophiles, Activating agents | - | Linear amines |
| Ramberg-Bäcklund Reaction | Thietane 1,1-Dioxide | α-Halogenation, Strong base | Carbanion, Episulfone | Alkenes |
| Thermal SO2 Extrusion | Thietane 1,1-Dioxide | Heat | Diradical | Cyclobutanes |
| Skeletal Rearrangement | Both | Acid/Base catalysis, Heat, Light | Carbocation, Zwitterion | Isomeric spirocycles, Ring-expanded/contracted products |
Structural Attributes and Conformational Landscape of 1 Thia 6 Azaspiro 3.4 Octane 1,1 Dioxide
Conformational Analysis of the Spiro[3.4]octane Ring System
The 1-thia-6-azaspiro[3.4]octane 1,1-dioxide molecule is characterized by a spirocyclic framework, where a four-membered thietane (B1214591) ring and a five-membered pyrrolidine (B122466) ring are joined by a single common carbon atom, the spirocenter. nih.gov This arrangement imposes significant conformational constraints on both rings. iomcworld.com
The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as the envelope (Cs symmetry) or twist (C2 symmetry) forms, to alleviate torsional strain arising from eclipsed hydrogen atoms on adjacent carbon atoms. The specific preferred conformation and the energy barrier between different puckered forms in this compound would be influenced by the substitution pattern, particularly at the nitrogen atom, and the steric demands of the adjacent spiro-fused thietane ring.
The four-membered thietane ring, being a small ring, is subject to considerable angle strain. mdpi.comresearchgate.net While cyclobutane (B1203170) itself adopts a puckered conformation to reduce torsional strain, the conformational behavior of the thietane 1,1-dioxide ring is further influenced by the bulky sulfone group. mdpi.comutexas.edu
Influence of the Sulfone Moiety on Molecular Geometry
The oxidation of the sulfur atom to a sulfone (SO₂) group has a profound impact on the geometry of the thietane ring. The sulfone group introduces a tetrahedral geometry at the sulfur atom, with the two oxygen atoms exerting significant steric and electronic effects. wikipedia.org X-ray diffraction studies of related 3,3-disubstituted thietane 1,1-dioxides have shown that the thietane dioxide ring can adopt conformations ranging from planar to significantly puckered. acs.org
For instance, certain diarylthietane dioxides exhibit a relatively low degree of puckering, with puckering angles around 14.0° to 16.9°. acs.org In contrast, a 3-hydroxy-substituted thietane 1,1-dioxide displays a much more pronounced puckering, with an angle of 29.4°. acs.org This increased puckering is attributed to the formation of an intramolecular hydrogen bond, but it illustrates the conformational flexibility of the ring. It is plausible that the thietane 1,1-dioxide ring in this compound is also puckered to minimize steric interactions between the sulfone oxygens and the substituents on the adjacent pyrrolidine ring.
The S=O bond lengths in cyclic sulfones are typically around 1.46 Å, and the O=S=O bond angle is constrained by the cyclic structure. researchgate.net The strong electron-withdrawing nature of the sulfonyl group can also influence the bond lengths and angles of the adjacent carbon atoms in the ring. wikipedia.org
Below is a table summarizing the puckering angles observed in different thietane 1,1-dioxide derivatives from X-ray crystallography data. acs.org
| Compound | Puckering Angle (°) | Ring Conformation |
| Diarylthietane dioxide (3aa) | 14.0 | Slightly Puckered |
| Diarylthietane dioxide (3ac) | 16.9 | Slightly Puckered |
| Thietanol dioxide (2a) | 29.4 | Puckered |
| Toluene sulfide (B99878) derivative (5aa) | 1 | Planar |
Stereochemical Aspects and Chiroptical Properties
The spirocyclic nature of this compound introduces interesting stereochemical features. Spiro compounds can exhibit a form of stereoisomerism known as axial chirality, even in the absence of traditional chiral centers, if the rings are appropriately substituted to prevent racemization. nih.gov The spiro atom itself can be a stereocenter if the two rings are considered as different substituents and if each ring has a constitution that makes the two ends of each ring distinguishable. researchgate.net
For the parent compound, this compound, the molecule is achiral due to a plane of symmetry passing through the N-H bond and the sulfur atom, assuming a planar or symmetrically puckered conformation of the pyrrolidine ring. However, substitution on either the pyrrolidine or the thietane ring can lead to the creation of stereocenters and the possibility of diastereomers and enantiomers. The assignment of the absolute configuration of such chiral spiro compounds can be challenging and often requires specialized techniques like X-ray crystallography or chiroptical spectroscopy (e.g., circular dichroism). nih.gov
Assessment of Three-Dimensional Molecular Shape and Rigidity
Spirocyclic systems are inherently three-dimensional and possess a higher degree of rigidity compared to their acyclic or monocyclic counterparts. iomcworld.comacs.org The spiro fusion fixes the two rings in a roughly orthogonal orientation, creating a well-defined and dense three-dimensional scaffold. acs.org This rigidity is a key feature that makes spirocycles attractive in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. iomcworld.comenamine.net
Spirocentric Ring Strain and its Impact on Reactivity
The this compound molecule is expected to possess significant ring strain due to the presence of the four-membered thietane ring. Ring strain is a combination of angle strain, torsional strain, and transannular strain. mdpi.comwikipedia.org
Angle Strain: The internal bond angles in the four-membered thietane ring deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms, leading to substantial angle strain. researchgate.net
Torsional Strain: There is also torsional strain from the eclipsing interactions of the C-H bonds on adjacent atoms within the rings, although this is partially relieved by puckering. mdpi.com
Transannular Strain: This type of strain, which results from steric crowding across a ring, is less of a factor in these small rings but can be present between substituents. mdpi.com
The high ring strain in the thietane moiety makes it susceptible to ring-opening reactions, which can relieve the strain. wikipedia.org This inherent reactivity is a key chemical property of such systems. The presence of the sulfone group, being strongly electron-withdrawing, can influence the reactivity of the ring, for example, by affecting the acidity of the α-protons. The spirocentric carbon is a quaternary, non-reactive center, but the strain embodied in the spirocycle can influence the reactivity of functional groups attached to the rings.
The following table lists the approximate ring strain energies for some small cycloalkanes, providing a reference for the expected strain in the thietane ring. researchgate.netresearchgate.net
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane (B165970) | 6.2 |
| Cyclohexane | ~0 |
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the compound this compound. Despite its potential relevance in medicinal chemistry and drug discovery as a spirocyclic scaffold, detailed research findings on its advanced analytical and spectroscopic characterization are not presently documented in accessible peer-reviewed journals, patents, or academic repositories. This scarcity of information precludes a thorough and scientifically rigorous analysis as requested.
The synthesis and characterization of related azaspiro[3.4]octane systems have been reported, highlighting the growing interest in this class of compounds for their unique three-dimensional structures. However, specific experimental data for the 1-thia isomer in its sulfone oxidation state is not provided in these studies. Commercial suppliers list this compound and its hydrochloride salt, and often state that analytical data such as NMR and LC-MS are available upon request. Unfortunately, this data is not publicly disseminated.
Without access to primary research data, any attempt to generate a detailed article on the following advanced analytical and spectroscopic characterization techniques would be speculative and not based on established scientific findings:
Advanced Analytical and Spectroscopic Characterization Techniques
Computational Chemistry and Theoretical Investigations of 1 Thia 6 Azaspiro 3.4 Octane 1,1 Dioxide
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the electronic structure and bonding within 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide. These studies typically focus on elucidating the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Key findings from these theoretical investigations include the determination of atomic charges, bond orders, and the identification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of electron density highlights the polar nature of the molecule, with significant negative charge localized on the oxygen atoms of the sulfone group and a degree of positive charge on the sulfur and adjacent carbon atoms. This charge distribution is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.
The bonding in the spirocyclic system is characterized by standard single covalent bonds. However, the unique spirocyclic junction introduces strain, which can be quantified through computational analysis of bond angles and lengths. These calculations can reveal deviations from ideal geometries, which in turn influence the compound's stability and reactivity.
Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| Dipole Moment | 3.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound. By simulating the motion of atoms over time, MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Ab Initio and DFT Calculations for Reaction Energetics and Mechanisms
Ab initio and DFT calculations are invaluable for investigating the energetics and mechanisms of reactions involving this compound. These methods can be used to calculate the activation energies and reaction enthalpies for various potential transformations, thereby predicting the feasibility and outcome of chemical reactions.
For instance, the reactivity of the secondary amine in the azetidine (B1206935) ring can be explored computationally. Theoretical calculations can model the energetics of N-alkylation or N-acylation reactions, providing insights into the reaction pathways and the stability of the resulting products. Similarly, the potential for ring-opening reactions of the strained four-membered ring can be assessed by calculating the energy barriers for such processes.
Calculated Reaction Energetics for a Hypothetical N-Alkylation Reaction
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.2 |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the reactivity and selectivity of this compound in various chemical environments. These models are built upon datasets of experimentally determined reaction outcomes and computationally derived molecular descriptors.
By correlating structural and electronic features with observed reactivity, these models can predict, for example, the most likely site of electrophilic or nucleophilic attack. For this compound, descriptors such as atomic charges, frontier molecular orbital energies, and steric parameters can be used to build predictive models for its behavior in different reaction types. This approach accelerates the discovery of new reactions and the optimization of reaction conditions.
Computational Design of Structural Analogues and Libraries
The structural framework of this compound serves as a scaffold for the computational design of novel structural analogues and chemical libraries. In silico methods allow for the rapid generation and evaluation of a vast number of derivatives, where different functional groups are systematically introduced at various positions on the spirocyclic core.
Strategic Utility of 1 Thia 6 Azaspiro 3.4 Octane 1,1 Dioxide As a Chemical Scaffold
Design Principles for Novel Chemical Entities Incorporating Spirocyclic Motifs
The incorporation of spirocyclic motifs, such as 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide, into drug candidates is a strategic design choice aimed at improving physicochemical and pharmacokinetic properties. nih.gov Spirocycles, which are characterized by two rings connected by a single common atom, introduce a rigid, three-dimensional structure to a molecule. nih.gov This contrasts with the often flat, two-dimensional nature of many traditional aromatic ring systems used in drug design. researchgate.net
The key design principles leveraging spirocyclic motifs include:
Increased Three-Dimensionality (3D Character): The inherent 3D nature of spirocycles allows for a more precise orientation of substituents in space. This can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The move towards greater sp³ character, away from "flatland" aromatic compounds, is a current trend in medicinal chemistry to improve drug-likeness. researchgate.net
Conformational Rigidity: The rigid framework of spirocycles reduces the number of possible conformations a molecule can adopt. nih.gov This pre-organization can lower the entropic penalty of binding to a target protein, potentially increasing potency.
Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can lead to improved solubility, metabolic stability, and permeability. nih.govresearchgate.net For instance, spirocyclic structures can disrupt planarity, which may reduce unwanted interactions with metabolic enzymes.
Novelty and Intellectual Property: The use of novel spirocyclic scaffolds provides an opportunity to explore new chemical space and secure intellectual property rights for new drug candidates. researchgate.net
Contributions to Chemical Space Exploration and Diversification
The use of scaffolds like this compound significantly contributes to the exploration of new areas of chemical space. nih.gov Chemical space refers to the vast number of possible molecules that could theoretically be created. Much of the historically explored chemical space has been dominated by flat, aromatic compounds.
Spirocyclic scaffolds offer a gateway to underexplored three-dimensional regions of chemical space. By providing a rigid core with well-defined vectors for substitution, these scaffolds allow for the systematic variation of substituents in a three-dimensional arrangement. This leads to the creation of diverse chemical libraries with a high degree of structural complexity and novelty. nih.govrsc.org The synthesis of various spirocyclic building blocks enables chemists to survey and modify how molecules permeate chemical space, which is crucial for medicinal chemistry applications.
Development of Multifunctional Building Blocks for Organic Synthesis
This compound and related spirocycles are valuable as multifunctional building blocks in organic synthesis. researchgate.netlifechemicals.com These building blocks are pre-fabricated molecular frameworks that can be readily incorporated into more complex molecules. The term "multifunctional" refers to the presence of multiple reactive sites or points of attachment on the scaffold, allowing for diverse chemical modifications.
The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been designed to create structurally diverse modules for drug discovery. lookchem.com These building blocks often feature orthogonal protecting groups, which means that different functional groups on the scaffold can be selectively modified without affecting others. nih.gov This modularity is highly advantageous for the parallel synthesis of compound libraries, where many related compounds are synthesized simultaneously for biological screening. nih.gov The development of robust and efficient synthetic routes to these spirocyclic building blocks is crucial for their widespread application in drug discovery. researchgate.netlookchem.comnih.gov
Applications in Fragment-Based Approaches for Chemical Library Synthesis
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. dtu.dkastx.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Promising fragments are then elaborated or linked together to create more potent molecules.
Spirocyclic scaffolds like this compound are well-suited for FBDD for several reasons:
Three-Dimensionality: The 3D shape of spirocyclic fragments can provide more specific interactions with a target protein compared to flat aromatic fragments. nih.gov
Defined Exit Vectors: The rigid nature of the scaffold provides well-defined points for chemical elaboration, guiding the growth of the fragment into a larger, more potent molecule.
Novelty: The use of novel spirocyclic fragments can lead to the discovery of new binding modes and chemical series.
The synthesis of libraries of spirocyclic fragments allows for the systematic exploration of a target's binding site, increasing the chances of identifying a successful starting point for a drug discovery program. dtu.dk
Role in Scaffold Hopping and Isostere Design in Chemical Research
Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active molecule with a structurally different scaffold while retaining the original biological activity. researchgate.netnih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to circumvent existing patents. researchgate.net
This compound can serve as a novel scaffold for hopping from existing drug classes. Its unique topology can mimic the spatial arrangement of functional groups of a known pharmacophore while possessing a completely different core structure.
Isosterism refers to the principle of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological properties. researchgate.netnih.gov The this compound scaffold can be considered a bioisostere for other cyclic systems. For example, the sulfone group (SO₂) is a common bioisostere for other functional groups, and the spirocyclic nature of the scaffold provides a unique conformational constraint that can be exploited in isostere design. rsc.org The use of such scaffolds in bioisosteric replacement can lead to compounds with improved properties and novel intellectual property. mdpi.com
Prospective Research Directions and Emerging Paradigms for Sulfone Containing Azaspiro 3.4 Octanes
Innovative Synthetic Methodologies and Green Chemistry Approaches
The synthesis of thia-azaspiro[3.4]octanes has been advanced by step-economic and scalable routes. researchgate.net A key strategy involves a multi-step sequence beginning with N-Boc azetidin-2-one. This is converted to a conjugated ester, which then undergoes a 1,3-dipolar cycloaddition with a thiocarbonyl ylide to construct the thiolane ring. Subsequent oxidation of the sulfide (B99878) furnishes the desired sulfone, 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide. This foundational methodology provides a robust platform for generating a variety of functionalized modules for drug discovery. researchgate.net
Building upon this, future research is anticipated to pivot towards greener and more sustainable synthetic protocols. The principles of green chemistry are becoming increasingly integral to modern organic synthesis. mdpi.com For sulfone synthesis, this includes the development of catalytic, metal-free oxidation methods for sulfides, utilizing reagents like hydrogen peroxide or even molecular oxygen, to minimize hazardous byproducts. nih.gov Photocatalytic methods, which employ visible light to drive chemical transformations, present another promising avenue for the eco-friendly synthesis of sulfones and complex spirocycles. mdpi.comnih.gov These approaches offer the potential for milder reaction conditions, reduced energy consumption, and enhanced selectivity.
| Approach | Starting Material | Key Transformation | Potential Green Advantage |
| Established Method | N-Boc azetidin-2-one | 1,3-Dipolar Cycloaddition & Oxidation | Scalable, provides access to functionalized modules |
| Photocatalysis | Thiolane precursor | Visible-light mediated oxidation | Reduced energy consumption, mild conditions |
| Catalytic Oxidation | Thiolane precursor | H2O2 or O2 with catalyst | Avoids stoichiometric hazardous oxidants |
Elucidation of Complex Reaction Mechanisms and Unanticipated Transformations
A deeper understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing synthetic routes and discovering new transformations. While the general pathways for sulfone chemistry are established, the unique steric and electronic environment of the azaspiro[3.4]octane framework may lead to unexpected reactivity.
Future investigations will likely involve a combination of experimental and computational studies to map the energy landscapes of key reactions. For instance, detailed mechanistic studies on the 1,3-dipolar cycloaddition step could reveal subtle factors that control stereoselectivity, enabling the development of asymmetric syntheses.
Furthermore, the sulfonyl group is known to participate in a variety of "unusual" and "unexpected" migration reactions. acs.org These rearrangements, which can be triggered by thermal, photochemical, or chemical means, could lead to the formation of novel and structurally complex heterocyclic systems from this compound. A systematic study of the stability and rearrangement potential of this spirocyclic sulfone under various conditions could unveil synthetically valuable, yet unanticipated, transformations.
Exploration of Undiscovered Reactivity Patterns
The reactivity of sulfones is multifaceted; they can act as electrophiles, nucleophiles, or radical precursors depending on the reaction conditions. wikipedia.org The sulfone moiety in this compound strongly withdraws electron density, acidifying the adjacent α-protons. This opens the door to a host of reactions based on the formation of an α-sulfonyl carbanion.
Future research should focus on exploring the full extent of this reactivity. For example, the α-sulfonyl carbanion could be employed in various carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) additions, and Michael additions, to introduce diverse substituents onto the thiolane ring. Additionally, the sulfone can act as a leaving group in elimination reactions, providing a route to unsaturated spirocyclic systems. wikipedia.org The Julia olefination and Ramberg–Bäcklund reaction are classic examples of such transformations that could be adapted to this specific spirocyclic system. wikipedia.org The vinyl sulfones derived from these eliminations would be valuable Michael acceptors for the synthesis of more complex derivatives. researchgate.net
Applications in Advanced Materials Science and Catalysis
While primarily investigated as building blocks for medicinal chemistry, the unique properties of sulfone-containing azaspiro[3.4]octanes suggest potential applications in materials science and catalysis. The high polarity and thermal stability of the sulfone group are properties leveraged in high-performance polymers. wikipedia.org Incorporation of the rigid, three-dimensional this compound scaffold into polymer backbones could lead to materials with novel thermal and mechanical properties. taylorandfrancis.com For instance, polysulfones are known for their high strength and resistance to degradation. wikipedia.org
In the realm of catalysis, the spirocyclic framework can serve as a chiral ligand for asymmetric catalysis. The defined spatial arrangement of the nitrogen and sulfone functionalities could be exploited to create a chiral environment around a metal center. Furthermore, the sulfone group itself has been shown to be a versatile component in organocatalysis. The development of chiral derivatives of this compound could lead to a new class of organocatalysts for various asymmetric transformations.
Integration with Automation and High-Throughput Synthesis Platforms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
